molecular formula C12H10Br2N2 B13416972 2,2'-Dibromo-5,5'-diaminobiphenyl

2,2'-Dibromo-5,5'-diaminobiphenyl

Cat. No.: B13416972
M. Wt: 342.03 g/mol
InChI Key: HIEHVYFHYOUYLC-UHFFFAOYSA-N
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Description

2,2'-Dibromo-5,5'-diaminobiphenyl (CAS 51951-92-9) is a high-value biphenyl derivative engineered to serve as a versatile building block in advanced chemical synthesis. Its molecular structure, with the formula C12H10Br2N2 and a molecular weight of 342.029 g/mol, features two bromine atoms and two primary amine groups strategically positioned to allow for sequential and selective modifications . This makes it a privileged scaffold for constructing complex molecular architectures. The primary research value of this compound lies in its application as a precursor for novel polymers, specialized dyes, and advanced electronic materials . The bromine atoms, located at the sterically demanding 2 and 2' positions, act as excellent handles for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling the extension of the molecular framework . Concurrently, the amine groups at the 5 and 5' positions can be readily functionalized or serve as sites for polymerization, facilitating the creation of materials with tailored properties . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10Br2N2

Molecular Weight

342.03 g/mol

IUPAC Name

3-(5-amino-2-bromophenyl)-4-bromoaniline

InChI

InChI=1S/C12H10Br2N2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H,15-16H2

InChI Key

HIEHVYFHYOUYLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-5,5’-diaminobiphenyl typically involves the bromination of 5,5’-diaminobiphenyl. One common method is the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination and high yield .

Industrial Production Methods

Industrial production of 2,2’-Dibromo-5,5’-diaminobiphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-5,5’-diaminobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,2’-Dibromo-5,5’-diaminobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-5,5’-diaminobiphenyl involves its interaction with molecular targets through its bromine and amino groups. These functional groups can form bonds with other molecules, leading to various chemical transformations. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, applications, and reactivity of 2,2'-Dibromo-5,5'-diaminobiphenyl and related compounds:

Compound Name Molecular Formula Functional Groups Key Applications Reactivity Highlights
This compound C₁₂H₁₀Br₂N₂ Br (2,2'), NH₂ (5,5') Polymer precursors, ligands, explosives Amino groups enable protonation/coordination; bromides allow cross-coupling
5,5'-Dibromo-2,2'-bipyridine C₁₀H₆Br₂N₂ Br (5,5'), pyridine N OLEDs, photovoltaics, Ru/Ir complexes Bromides facilitate Stille couplings; bipyridine acts as a bidentate ligand
5,5'-Dibromo-2,2'-bithiophene C₈H₄Br₂S₂ Br (5,5'), thiophene S Organic semiconductors, OFETs, OLEDs Suzuki couplings to extend π-conjugation; high hole mobility
2,2'-Dibromo-5,5'-dinitrobiphenyl C₁₂H₆Br₂N₂O₄ Br (2,2'), NO₂ (5,5') Explosive precursors, nitration studies Nitro groups reduce reactivity in coupling vs. iodo analogs
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene C₂₀H₂₈Br₂S₂ Br (5,5'), hexyl (4,4') Low-bandgap polymers, solar cells Alkyl chains improve solubility; bromides enable polymerization

Electronic and Physicochemical Properties

  • Amino vs. Nitro Groups: The electron-donating NH₂ groups in this compound enhance solubility in acidic media and coordination capacity, whereas nitro groups in 2,2'-Dibromo-5,5'-dinitrobiphenyl are electron-withdrawing, reducing reactivity in coupling reactions but increasing thermal stability .
  • Heterocyclic vs. Biphenyl Cores : Bipyridine and bithiophene derivatives exhibit stronger π-conjugation and charge-transfer properties compared to biphenyl analogs, making them superior for optoelectronic applications. For example, 5,5'-Dibromo-2,2'-bipyridine forms Ru complexes with intense metal-ligand charge transfer (MLCT) bands for light-emitting devices .

Application-Specific Performance

  • Energy Storage: 2,2',5,5'-Tetrahydroxybiphenyl (a hydroxyl analog) demonstrates high capacity (305 mAh/g) in lithium batteries due to redox-active hydroxyl groups . In contrast, the diaminobiphenyl derivative may offer superior proton conductivity in fuel cells.
  • Explosives : The nitro analog (2,2'-Dibromo-5,5'-dinitrobiphenyl) is a precursor to high-energy materials like TNBI salts, which exhibit detonation velocities comparable to RDX (~8,450 m/s) .

Q & A

Q. What are the standard synthetic protocols for preparing 2,2'-dibromo-5,5'-diaminobiphenyl, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via a two-step process: (i) Nitration : Brominated biphenyl precursors (e.g., 2,2'-dibromobiphenyl) undergo nitration at the 5,5'-positions using mixed nitric-sulfuric acid under controlled conditions (<250°C). This yields 2,2'-dibromo-5,5'-dinitrobiphenyl . (ii) Reduction : The dinitro intermediate is hydrogenated using 5% ruthenium-on-charcoal in 2-propanol under H₂ gas, reducing nitro groups to amines. Yields range from 60–80% depending on catalyst loading and reaction time .
  • Validation : Purity is confirmed via HPLC (>98%), NMR (distinct aromatic proton signals at δ 6.8–7.2 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How does the reactivity of 2,2'-dibromo-5,5'-dinitrobiphenyl compare to its diiodo analog in cross-coupling reactions?

  • Key Insight : In phenylethynylation reactions, 2,2'-diiodo-5,5'-dinitrobiphenyl demonstrates superior reactivity over the dibromo analog. For example, diiodo derivatives achieve ~62% yield in Sonogashira couplings, whereas dibromo analogs yield <21% due to slower oxidative addition kinetics of C–Br bonds vs. C–I bonds in palladium-catalyzed systems .
  • Experimental Design : Comparative studies require identical conditions (catalyst: Pd(PPh₃)₄, solvent: THF, 80°C) with stoichiometric CuI as an additive to minimize side reactions .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound for polymer precursors?

  • Methodology : The 5,5'-diamine groups are exploited for imide or quinoxaline polymer synthesis. For example:
  • Polyimide Synthesis : React with tetracarboxylic dianhydrides (e.g., 2,2'-dibromo-4,4',5,5'-biphenyltetracarboxylic dianhydride) in DMAc under nitrogen, followed by thermal cyclization (250–300°C) to achieve high thermal stability (Tg > 350°C) .
  • Quinoxaline Derivatives : Condensation with diketones (e.g., hexafluoroacetone) in refluxing acetic acid yields fluorinated polymers with enhanced solubility and optical transparency .

Q. How can competing side reactions during nitration of 2,2'-dibromobiphenyl be mitigated to improve yields of 5,5'-dinitro derivatives?

  • Data Contradiction Analysis : While nitration at 5,5'-positions is favored under mild conditions (<250°C), over-nitration at 4,4'-positions occurs at higher temperatures. Evidence from Hughes Aircraft Co. reports that prior reduction and protection of 5,5'-nitro groups (e.g., acetylation) enable selective 4,4'-nitration in subsequent steps .
  • Optimization : Use a stepwise nitration protocol:
  • Step 1: 5,5'-dinitration at 200°C (yield: ~75%).
  • Step 2: Protect amines (e.g., acetyl chloride), then nitrate at 280°C for 4,4'-functionalization .

Data-Driven Challenges

Q. Why do discrepancies exist in reported yields for hydrogenation of 2,2'-dibromo-5,5'-dinitrobiphenyl to diaminobiphenyl?

  • Analysis : Yields vary based on catalyst type and solvent polarity. For instance:
  • Ruthenium-on-charcoal in 2-propanol : Achieves 62% yield due to efficient H₂ activation and minimal catalyst poisoning .
  • Palladium/C in ethanol : Yields drop to ~45% due to competitive dehalogenation (C–Br bond cleavage) .
    • Resolution : Monitor reaction progress via TLC (hexane/EtOAc 3:1) and quench upon complete nitro reduction to avoid over-hydrogenation.

Q. How does the steric and electronic profile of this compound influence its application in covalent organic frameworks (COFs)?

  • Structure-Property Relationship :
  • Steric Effects : The 2,2'-dibromo substitution creates a twisted biphenyl core (~45° dihedral angle), reducing π-π stacking and enhancing porosity in COFs .
  • Electronic Effects : Electron-withdrawing bromines lower HOMO levels (−5.8 eV vs. −5.3 eV for non-brominated analogs), improving charge transport in optoelectronic devices .

Q. Tables for Key Data

Reaction ConditionsYield (%)Reference
Nitration of 2,2'-dibromobiphenylHNO₃/H₂SO₄, 200°C, 6 hr75
Hydrogenation (Ru/C in 2-propanol)H₂ (4 atm), 80°C, 12 hr62
Sonogashira Coupling (diiodo vs. dibromo)Pd(PPh₃)₄, CuI, THF, 80°C62 vs. 21

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